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Compound of Interest

Compound Name: 2-Hydroxy Imipramine-d6

Cat. No.: B564544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and

characterization of 2-Hydroxy Imipramine-d6, a deuterated metabolite of the tricyclic

antidepressant Imipramine. This isotopically labeled compound is a critical tool for

pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative

bioanalysis.

Introduction
Imipramine, a dibenzazepine derivative, is a widely prescribed tricyclic antidepressant. Its

clinical efficacy and therapeutic monitoring are influenced by its metabolism, primarily through

N-demethylation to desipramine and aromatic hydroxylation. The 2-hydroxy metabolite, 2-

hydroxyimipramine, is a significant product of this metabolic pathway, mediated largely by the

cytochrome P450 enzyme CYP2D6. Understanding the formation and clearance of this

metabolite is crucial for comprehensive drug development and personalized medicine.

The synthesis of 2-Hydroxy Imipramine-d6, where six deuterium atoms are incorporated into

the N,N-dimethylamino moiety, provides a stable, heavy-isotope labeled internal standard. This

is invaluable for mass spectrometry-based quantification, allowing for precise and accurate

measurement of the non-labeled analyte in complex biological matrices by correcting for matrix

effects and variations in sample processing.
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Synthetic Pathway
The synthesis of 2-Hydroxy Imipramine-d6 is a multi-step process that involves the

preparation of a key intermediate, 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine, followed

by alkylation with a deuterated side chain and subsequent demethylation to yield the final

product.

Step 1: Synthesis of 2-Methoxy-iminodibenzyl

Step 2: Synthesis of Deuterated Side Chain

Step 3: Alkylation and Demethylation10,11-Dibromo-iminodibenzyl 2-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine
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Figure 1: Proposed synthetic pathway for 2-Hydroxy Imipramine-d6.

Experimental Protocols
Synthesis of 2-Methoxy-10,11-dihydro-5H-
dibenzo[b,f]azepine

Reaction Setup: To a solution of methanol, add potassium hydroxide and heat to reflux until

the solid is completely dissolved.

Addition of Reactants: Add toluene to the solution, followed by the portion-wise addition of

10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine.

Reaction: The reaction mixture is heated to reflux for 6-8 hours.
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Work-up and Purification: After cooling, water is added, and the organic layer is separated,

washed, and dried. The solvent is removed under reduced pressure, and the crude product

is purified by crystallization to yield 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine.

Synthesis of 3-(Dimethylamino-d6)propyl chloride
Activation of 3-Chloropropanol: 3-Chloropropanol is reacted with an iodinating agent (e.g.,

NaI in acetone) to produce 1-chloro-3-iodopropane. This enhances the leaving group ability

for the subsequent nucleophilic substitution.

Alkylation: 1-Chloro-3-iodopropane is reacted with commercially available dimethylamine-d6

in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., K2CO3) to yield 3-

(dimethylamino-d6)propyl chloride.

Purification: The product is purified by distillation under reduced pressure.

Synthesis of 2-Hydroxy Imipramine-d6
Alkylation of 2-Methoxy-iminodibenzyl: To a solution of 2-methoxy-10,11-dihydro-5H-

dibenzo[b,f]azepine in anhydrous dimethylformamide (DMF), sodium hydride is added

portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition

of 3-(dimethylamino-d6)propyl chloride. The reaction is then stirred at room temperature

overnight.

Work-up: The reaction is quenched with water and the product, 2-Methoxy Imipramine-d6, is

extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Demethylation: The crude 2-Methoxy Imipramine-d6 is dissolved in anhydrous

dichloromethane (DCM) and cooled to -78°C. Boron tribromide (BBr3) is added dropwise,

and the reaction is allowed to slowly warm to room temperature and stirred for 12 hours.

Final Purification: The reaction is carefully quenched with methanol, and the solvent is

removed under reduced pressure. The residue is purified by column chromatography on

silica gel to afford 2-Hydroxy Imipramine-d6.

Characterization
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The structural integrity and isotopic enrichment of the synthesized 2-Hydroxy Imipramine-d6
are confirmed by a combination of mass spectrometry and nuclear magnetic resonance (NMR)

spectroscopy.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and

the incorporation of six deuterium atoms.

Compound Molecular Formula
Calculated Mass
(m/z)

Observed Mass
(m/z)

2-Hydroxy Imipramine C19H24N2O 296.1889 296.1891

2-Hydroxy

Imipramine-d6
C19H18D6N2O 302.2266 302.2268

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final compound and to

verify the position of the deuterium labels. The absence of signals corresponding to the N-

methyl protons in the ¹H NMR spectrum and the altered multiplicity of the adjacent carbon in

the ¹³C NMR spectrum are indicative of successful deuteration.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
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Proton Assignment
2-Hydroxy Imipramine (δ,
ppm)

2-Hydroxy Imipramine-d6
(δ, ppm)

Aromatic-H 6.8 - 7.2 (m, 7H) 6.8 - 7.2 (m, 7H)

-OCH₃ - -

-OH 4.5 (br s, 1H) 4.5 (br s, 1H)

-CH₂-N (ring) 3.9 (t, 2H) 3.9 (t, 2H)

-CH₂- (ring) 3.2 (s, 4H) 3.2 (s, 4H)

-CH₂-N (side chain) 2.4 (t, 2H) 2.4 (t, 2H)

-N(CH₃)₂ 2.25 (s, 6H) Signal absent

-CH₂- (side chain) 1.8 (quint, 2H) 1.8 (quint, 2H)

¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)

Carbon Assignment
2-Hydroxy Imipramine (δ,
ppm)

2-Hydroxy Imipramine-d6
(δ, ppm)

Aromatic C-O 155.0 155.0

Aromatic C

148.2, 145.5, 135.0, 132.8,

129.5, 128.0, 125.0, 120.5,

118.0, 115.5

148.2, 145.5, 135.0, 132.8,

129.5, 128.0, 125.0, 120.5,

118.0, 115.5

-CH₂-N (side chain) 58.0 58.0

-CH₂-N (ring) 48.5 48.5

-N(CH₃)₂ 45.5 ~45.0 (septet, low intensity)

-CH₂- (ring) 31.0 31.0

-CH₂- (side chain) 27.0 27.0

Analytical Workflow
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The use of 2-Hydroxy Imipramine-d6 as an internal standard in a typical quantitative

bioanalytical workflow involves several key steps.

Biological Sample Collection
(e.g., Plasma, Urine)

Addition of Internal Standard
(2-Hydroxy Imipramine-d6)

Sample Preparation
(Protein Precipitation, LLE, or SPE)

LC-MS/MS Analysis

Data Processing and Quantification

Pharmacokinetic Modeling
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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